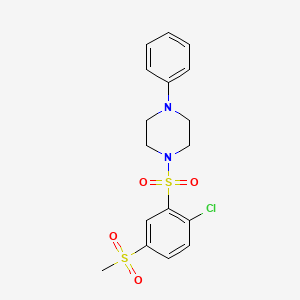

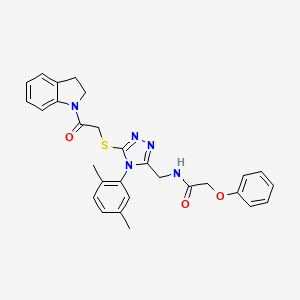

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains sulfonyl and methylsulfonyl groups, which are commonly found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution . Protodeboronation of pinacol boronic esters is another method that could potentially be used .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. Electrophilic aromatic substitution is a common reaction for compounds with aromatic rings . Protodeboronation is another possible reaction .科学的研究の応用

Synthesis and Biological Activity

Antimicrobial and Surface Activity : Derivatives of 1,2,4-triazole, which share a structural similarity with the subject compound, have shown antimicrobial activity and potential as surface active agents, highlighting the versatility of sulfonamide and sulfonyl derivatives in developing biologically active compounds (R. El-Sayed, 2006).

Acaricidal Activity : Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, indicating the potential of such compounds in pest control. A particular derivative exhibited high levels of activity against various mite species, suggesting the relevance of sulfonyl and phenylpiperazine moieties in developing acaricides (Jun Suzuki et al., 2021).

Enzyme Inhibition : A study on 1-Arylsulfonyl-4-phenylpiperazine derivatives has explored their potential in enzyme inhibition, particularly targeting enzymes like α-glucosidase, which is relevant in managing diabetes. This indicates the compound's utility in medicinal chemistry and drug development (M. Abbasi et al., 2017).

Chemical Synthesis and Methodology

Catalytic Applications : The development of novel catalysts from related compounds has been explored, with applications in synthesizing biologically active molecules and enhancing chemical reactions, demonstrating the compound's role in advancing synthetic chemistry techniques (Tahereh Ghauri Koodehi et al., 2017).

Synthetic Elaboration : The use of phenylsulfonyl and related groups in synthesizing extended oxazoles shows the compound's importance in organic synthesis, providing pathways to create complex molecules for various applications (Pravin Patil & F. A. Luzzio, 2016).

Environmental and Analytical Chemistry

- Herbicide Mobility in Soil : The transport characteristics of related sulfonylurea herbicides through soil columns have been studied, pointing towards the environmental behavior of such compounds and their impact on agriculture and soil chemistry (R. Veeh et al., 1994).

特性

IUPAC Name |

1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-25(21,22)15-7-8-16(18)17(13-15)26(23,24)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRGYYQJMQIQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)